ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrazole moiety, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Coupling with Piperazine: The tetrazole derivative is then coupled with piperazine-1-carboxylate under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The final step involves esterification of the carboxylate group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-ethanol.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Piperazine-quinoline hybrids
Uniqueness
Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of both a tetrazole ring and a piperazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxyphenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4/c1-3-26-16(24)21-10-8-20(9-11-21)15(23)14-17-19-22(18-14)12-4-6-13(25-2)7-5-12/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQXNYHKHXWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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